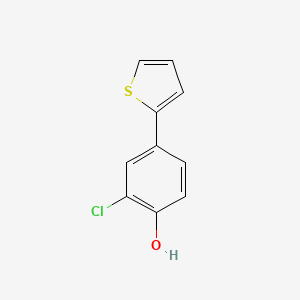
2-Chloro-5-(2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methylphenyl)phenol, 95% (2C5MPP) is an important organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of 68-70 °C. It is soluble in most organic solvents and has a strong, sweet smell. 2C5MPP has a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of dyes and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methylphenyl)phenol, 95% is not well understood. However, it is believed to involve the formation of a covalent bond between the 2-chloro and 2-methylphenyl groups. This covalent bond is then broken by the action of a Lewis acid, such as zinc chloride, which catalyzes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2-methylphenyl)phenol, 95% are not well understood. It is believed to be a non-toxic compound, but further research is needed to confirm this. In addition, it is not known if 2-Chloro-5-(2-methylphenyl)phenol, 95% has any effect on the human body or if it has any adverse effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-methylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and widely available. It is also easy to handle and store, making it a suitable choice for laboratory experiments. However, it is important to note that 2-Chloro-5-(2-methylphenyl)phenol, 95% is a volatile compound and can easily degrade if not stored properly. Additionally, its reactivity can be unpredictable, and it is not suitable for use in certain types of experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-5-(2-methylphenyl)phenol, 95%. One of the main areas of interest is to better understand its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 2-Chloro-5-(2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Finally, more research is needed to evaluate the safety and toxicity of 2-Chloro-5-(2-methylphenyl)phenol, 95% in order to ensure its safe use in laboratory experiments.
Synthesis Methods
2-Chloro-5-(2-methylphenyl)phenol, 95% can be synthesized in several ways. The most common method is the reaction of 2-chloronitrobenzene with 2-methylphenol, which is catalyzed by a Lewis acid such as zinc chloride. This reaction produces a mixture of 2-Chloro-5-(2-methylphenyl)phenol, 95% and 2-chloro-5-(2-methylphenyl)benzoic acid (2C5MPBA). The two compounds can be separated by column chromatography.
Scientific Research Applications
2-Chloro-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of dyes and other materials. In addition, 2-Chloro-5-(2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, such as 2-chloro-4-hydroxy-5-(2-methylphenyl)benzoic acid (2C4H5MPBA), which can be used as a building block for the synthesis of more complex molecules.
properties
IUPAC Name |
2-chloro-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSBNHRDIREMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685824 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methylphenyl)phenol | |
CAS RN |
1261990-07-1 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)












